

Chemical Properties of Labeled Entecavir: An In-depth Technical Guide

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Compound of Interest

Compound Name: *(1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N*
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1] It is a guanosine nucleoside analogue that, after intracellular phosphorylation to the active triphosphate form, inhibits HBV polymerase, thereby suppressing viral replication.[1] Isotopically labeled versions of entecavir are indispensable tools in drug development, facilitating critical studies such as metabolic fate, pharmacokinetic profiles, and quantitative analysis in biological matrices. This technical guide provides a comprehensive overview of the chemical properties of labeled entecavir, including its synthesis, characterization, and analytical methodologies.

Physicochemical Properties

Entecavir is a white to off-white crystalline powder.[2] Key physicochemical properties of unlabeled entecavir monohydrate are summarized in the table below. While specific data for each labeled analogue is not extensively available in public literature, the isotopic labeling is not expected to significantly alter these macroscopic physical properties.

Property	Value	Reference
Chemical Name	2-amino-1,9-dihydro-9- [(1S,3R,4S)-4-hydroxy-3- (hydroxymethyl)-2- methylidenecyclopentyl]-6H- purin-6-one monohydrate	[3]
Molecular Formula	C ₁₂ H ₁₅ N ₅ O ₃ ·H ₂ O	[3]
Molecular Weight	295.3 g/mol	[3]
Melting Point	249-252 °C	[2]
Solubility	Slightly soluble in water (2.4 mg/mL). Soluble in DMSO (~12 mg/mL) and DMF (~14 mg/mL).	[4]
pKa	Not available in the search results.	
LogP	Not available in the search results.	
Appearance	White to off-white crystalline powder	[2]

Synthesis of Labeled Entecavir

The synthesis of isotopically labeled entecavir involves the incorporation of isotopes such as Carbon-14 (¹⁴C), Tritium (³H), Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the entecavir molecule. While detailed, step-by-step protocols for these syntheses are often proprietary, the general strategies can be inferred from the available literature.

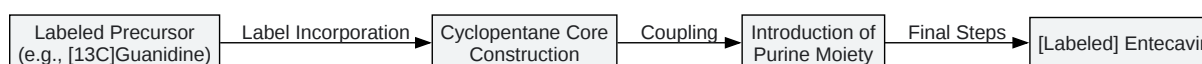
General Synthetic Strategies

The synthesis of the carbocyclic core of entecavir is a complex process.[5] Various synthetic routes have been developed, often starting from precursors like D-ribose or employing methods to construct the cyclopentane ring system.[6][7] Isotopic labels are typically introduced at

specific, stable positions within the molecule to ensure they are not lost during metabolic processes.[8]

A common strategy for labeling involves using a commercially available labeled precursor in the early stages of the synthesis. For example, the synthesis of [$^{13}\text{C}_4$]entecavir was achieved starting from [^{13}C]guanidine hydrochloride and diethyl[1,2,3- $^{13}\text{C}_3$]malonate.[9]

The following diagram illustrates a generalized synthetic approach for entecavir, highlighting potential stages for introducing isotopic labels.



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Generalized synthetic pathway for labeled entecavir.

Synthesis of Specific Labeled Entecavir Analogs

- [$^{13}\text{C}_4$]Entecavir: This stable isotope-labeled version was prepared in 11 steps.[9] The synthesis started with commercially available [^{13}C]guanidine hydrochloride and diethyl[1,2,3- $^{13}\text{C}_3$]malonate, which were condensed to form a ^{13}C -labeled pyrimidine derivative.[9] This was then converted to the desired purine and coupled with a chiral epoxide, followed by deprotection to yield [$^{13}\text{C}_4$]entecavir with a chemical purity of over 99% by HPLC.[9] The isotopic distribution was determined by mass spectrometry to be 98.4% [M+4].[9]
- [$^{13}\text{C}_2$, ^{15}N]Entecavir: This dual-labeled analog is commercially available and used as an internal standard in quantitative bioanalytical methods.[10][11] Its synthesis involves the use of precursors labeled with both ^{13}C and ^{15}N .
- [^{125}I]Iodo-Entecavir Derivative: A radioiodinated derivative of entecavir has been synthesized for biological evaluation.[12] The synthesis involved introducing a vinyl tributyltin group to entecavir, followed by electrophilic iodination with ^{125}I .[12] The final product had a radiochemical purity of over 95%.[12]

Experimental Protocols

Detailed experimental protocols for the synthesis of labeled entecavir are not widely published. However, analytical methods for both labeled and unlabeled entecavir are well-documented.

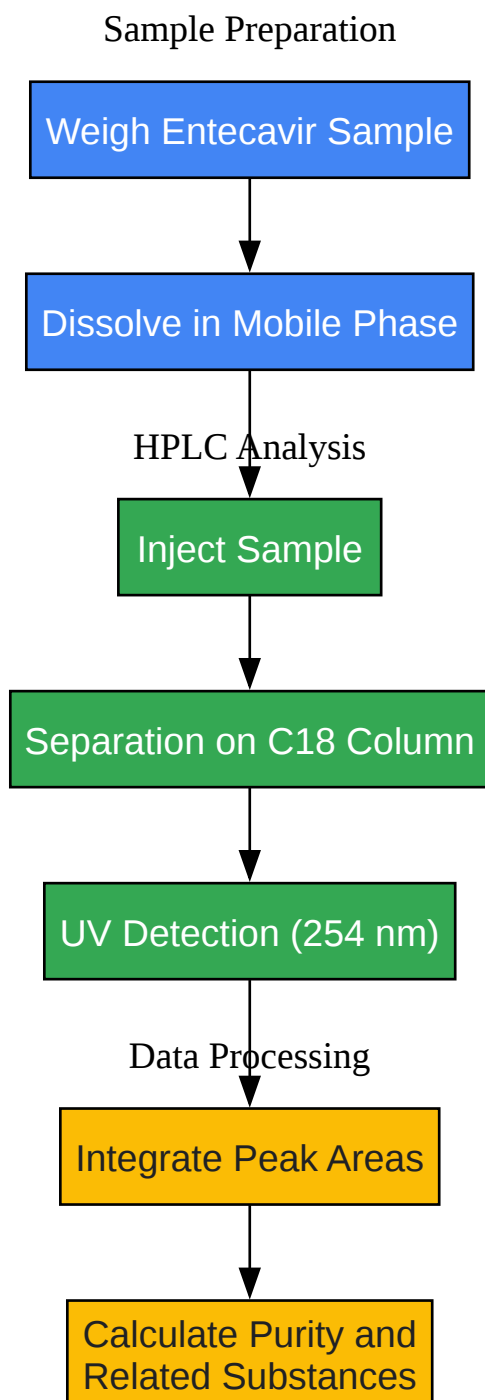
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

A common analytical technique for assessing the purity of entecavir and its related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[13]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase composition is methanol:water (55:45 v/v).[13]
- Flow Rate: 1.0 mL/min.[13]
- Detection: UV detection at approximately 254 nm.[13]
- Sample Preparation: Dissolve the entecavir sample in the mobile phase to a known concentration.
- Injection Volume: Typically 20 μ L.
- Analysis: The retention time for entecavir is typically around 3.5 minutes under these conditions.[13] Purity is determined by the area percentage of the main peak, and related substances are quantified against a reference standard.

The following diagram outlines the workflow for HPLC analysis.



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Workflow for HPLC analysis of entecavir.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

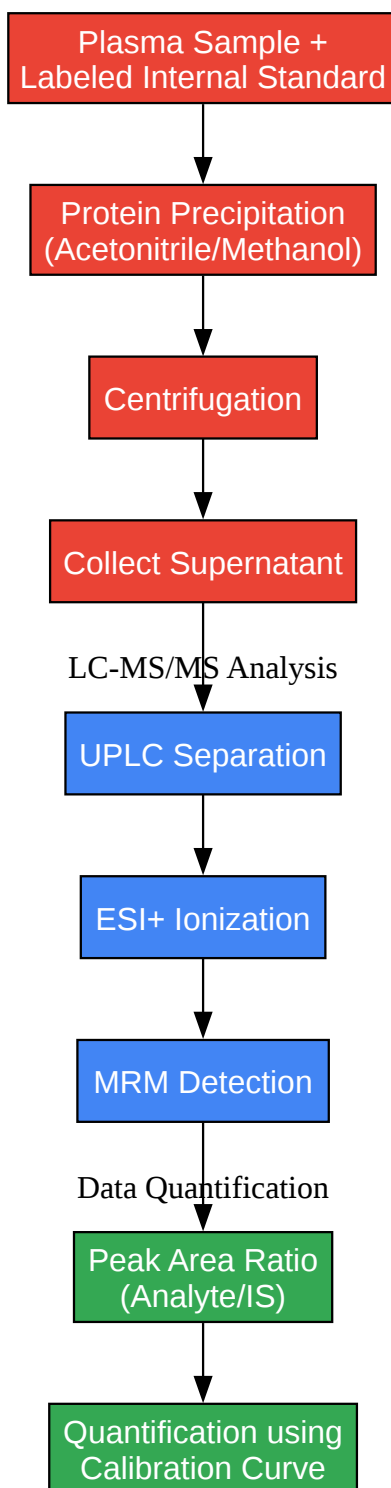
LC-MS/MS is a highly sensitive and specific method for the quantification of entecavir in biological matrices such as human plasma.^[14]^[15] This technique is crucial for pharmacokinetic studies.

Protocol:

- Sample Preparation:
 - Protein precipitation is a common method for extracting entecavir from plasma.^[15] This involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample.
 - After vortexing and centrifugation, the supernatant is collected for analysis.^[15]
 - An isotopically labeled internal standard, such as entecavir-¹³C₂¹⁵N, is added to the plasma sample before precipitation to correct for matrix effects and variations in extraction efficiency.^[10]
- Chromatography:
 - Column: A UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 μm) is often used for rapid separation.^[10]
 - Mobile Phase: Isocratic elution with a simple mobile phase, such as a mixture of an aqueous buffer and an organic solvent.^[10]
- Mass Spectrometry:
 - Ionization: Positive electrospray ionization (ESI) is typically used.^[14]
 - Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity.^[14] The MRM transition for unlabeled entecavir is typically m/z 278.1 → 152.1.^[14]

The following diagram illustrates the LC-MS/MS bioanalytical workflow.

Plasma Sample Preparation



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Workflow for LC-MS/MS bioanalysis of entecavir.

Stability of Entecavir

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Entecavir has been subjected to various stress conditions as per ICH guidelines.

Stress Condition	Observation	Reference
Acid Hydrolysis	Extensive degradation observed.	[16]
Alkaline Hydrolysis	Stable.	[16]
**Oxidative (H ₂ O ₂) **	Extensive degradation observed.	[16]
Thermal	Stable.	[16]
Photolytic	Stable.	[16]
Neutral Hydrolysis	Stable.	[16]

Five major degradation products were identified under these stress conditions using LC-MS/MS.[16] The mass spectra of entecavir and its degradation products under basic and UV light conditions have been reported.[17]

Spectral Data

Detailed spectral data for labeled entecavir is not readily available in the public domain. However, the European Medicines Agency (EMA) has confirmed the structure of unlabeled entecavir using various analytical and spectral techniques, including ¹H-NMR, ¹³C-NMR, 2D NMR (COSY), and mass spectrometry.[18] A ¹H-NMR spectrum of entecavir monohydrate in DMSO-d₆ is publicly available.[19]

Mass Spectrometry: The protonated molecule [M+H]⁺ of entecavir is observed at m/z 278.1. [14] A key fragment ion is observed at m/z 152.1, which corresponds to the purine moiety.[14]

Metabolism and Disposition of Labeled Entecavir

Studies using radiolabeled compounds are the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. While a specific mass balance study for labeled entecavir was not found in the provided search results, the general metabolic profile of entecavir is known. Entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP) enzyme system. Following oral administration, it is primarily eliminated unchanged in the urine through glomerular filtration and net tubular secretion.

Conclusion

Isotopically labeled entecavir plays a crucial role in the research and development of this important antiviral drug. This guide has summarized the key chemical properties, synthetic strategies, and analytical methodologies for both labeled and unlabeled entecavir based on publicly available information. While detailed synthetic protocols for labeled compounds are often proprietary, the provided information on analytical methods and stability offers a solid foundation for researchers, scientists, and drug development professionals working with this molecule. The use of labeled entecavir, particularly in conjunction with sensitive analytical techniques like LC-MS/MS, enables accurate and reliable characterization of its pharmacokinetic and metabolic profiles, which is essential for its safe and effective clinical use.

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